1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting with a suitable precursor, such as a hydrazine derivative, and reacting it with a diketone or similar compound to form the pyridazine ring.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the sulfamoylphenyl group: This step might involve a sulfonation reaction followed by coupling with the piperidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This could involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyridazine derivatives.
N-(4-sulfamoylphenyl)piperidine-4-carboxamide: Lacks the pyridazine ring.
1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide: Lacks the sulfamoylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-32-21-5-3-2-4-19(21)20-10-11-22(27-26-20)28-14-12-16(13-15-28)23(29)25-17-6-8-18(9-7-17)33(24,30)31/h2-11,16H,12-15H2,1H3,(H,25,29)(H2,24,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQAAUGSMTFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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